molecular formula C15H14N6O4S B2398457 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 1428364-49-1

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2398457
CAS RN: 1428364-49-1
M. Wt: 374.38
InChI Key: CTVMZAJCRDCENF-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.

Scientific Research Applications

Cytochrome P450 Isoforms Inhibition

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide is highlighted in research focusing on the inhibition of Cytochrome P450 (CYP) isoforms in human liver microsomes. Selective chemical inhibitors play a critical role in deciphering the involvement of specific CYP isoforms. The chemical structure of such compounds, including those related to pyrazole and pyridazin-3-yl groups, is crucial for predicting potential drug-drug interactions through metabolism-based mechanisms. This underscores the compound's relevance in pharmacokinetics and drug development research (Khojasteh et al., 2011).

Role in Synthesis of Pyrazole Heterocycles

The compound's pyrazole moiety is significant in synthesizing biologically active compounds, making it an important template in medicinal chemistry. Pyrazole derivatives, including those related to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide, exhibit widespread biological activities such as anticancer, analgesic, and anti-inflammatory, among others. This highlights the compound's importance in the synthesis and development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Molecular Docking in Cancer Research

In the context of non-small cell lung carcinoma (NSCLC) drug candidates, the compound's framework is used in molecular docking simulation studies. Such simulations are crucial for identifying potential drug candidates with EGFR inhibitory activity, addressing the high failure rate of current therapies due to resistance. The compound's relevance in this domain illustrates its potential in the discovery and optimization of cancer therapeutics (Hidayat et al., 2022).

Heterocyclic N-oxide in Drug Applications

The compound's derivatives, such as those related to pyrazole and pyridazin-3-yl groups, are used in the synthesis of heterocyclic N-oxide derivatives. These derivatives have numerous applications in organic synthesis, catalysis, and medicinal applications, including anticancer and antibacterial activities. This underscores the compound's multifaceted potential in drug development and organic chemistry (Li et al., 2019).

properties

IUPAC Name

2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4S/c16-26(23,24)12-4-2-11(3-5-12)18-14(22)10-25-15-7-6-13(19-20-15)21-9-1-8-17-21/h1-9H,10H2,(H,18,22)(H2,16,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVMZAJCRDCENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide

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